molecular formula C8H6F3N3 B1409197 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227598-80-2

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1409197
M. Wt: 201.15 g/mol
InChI Key: PJKBZUDTSLXJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(trifluoromethyl)pyridine is a heterocyclic compound with the empirical formula C6H5F3N2 . It has a molecular weight of 162.11 . It is used as a substrate in a one-pot synthesis of the corresponding 7-aza-indole .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-(trifluoromethyl)pyridine consists of a pyridine ring with an amino group at the 2-position and a trifluoromethyl group at the 6-position . The InChI key for this compound is NFYYDQMFURPHCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethyl)pyridine is a solid at room temperature . It has a melting point of 85-89 °C . The compound is air sensitive and should be stored under inert gas .

Safety And Hazards

2-Amino-6-(trifluoromethyl)pyridine is classified as acutely toxic and can cause skin and eye irritation. It is also a skin sensitizer and can cause respiratory irritation . Safety precautions include avoiding dust formation, using only under a chemical fume hood, and not breathing in dust, vapor, mist, or gas .

Future Directions

Given the use of trifluoromethyl pyridines in the synthesis of pesticides and insecticides, future research may focus on developing new compounds with improved pesticidal or insecticidal activity . Additionally, the synthesis methods for these compounds may be optimized to improve yield and reduce costs .

properties

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKBZUDTSLXJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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